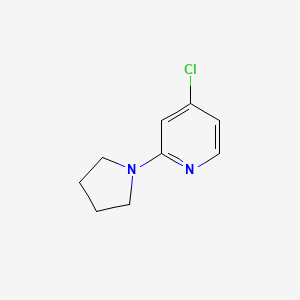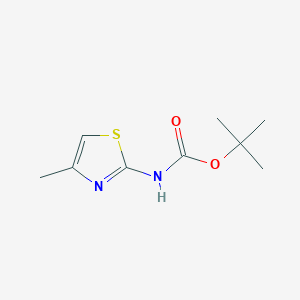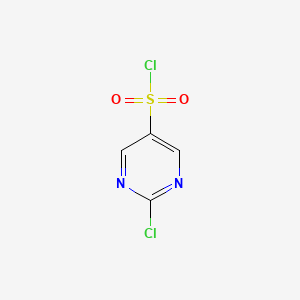
2-Chloropyrimidine-5-sulfonyl chloride
Descripción general
Descripción
2-Chloropyrimidine-5-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2N2O2S . It appears as a crystalline solid, with a color ranging from white to yellow to light orange .
Molecular Structure Analysis
The molecular structure of 2-Chloropyrimidine-5-sulfonyl chloride is represented by the SMILES string ClC1=NC=C (C=N1)S (Cl) (=O)=O . The InChI Key is DMAOAJYJIATWJS-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloropyrimidine-5-sulfonyl chloride are not detailed in the search results, pyrimidines are known to display a range of pharmacological effects .
Physical And Chemical Properties Analysis
2-Chloropyrimidine-5-sulfonyl chloride is a crystalline solid with a melting point of 64°C to 68°C . Its appearance ranges from white to yellow to light orange .
Aplicaciones Científicas De Investigación
Synthesis Processes
- 2-Chloropyrimidine-5-sulfonyl chloride is used in novel synthesis processes of various chemical compounds. It's an integral part of reactions leading to the formation of heterocyclic sulfonyl chlorides, which are otherwise unstable at room temperature (Bahrami, Khodaei, & Soheilizad, 2010).
Antimicrobial Applications
- This compound has been utilized in the synthesis of novel derivatives exhibiting significant antimicrobial activities. It's a key component in the synthesis of compounds like 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which show promising effects against various bacterial and fungal strains (Ranganatha et al., 2018).
Anticancer Research
- The compound plays a role in the development of anticancer agents. For example, it's used in the synthesis of sulfonyl 5-fluorouracil derivatives, which have shown potential in inhibiting cancer cell growth, indicating its significance in the field of oncological research (Yan et al., 2009).
Heterocyclic Systems Development
- It's pivotal in the creation of novel heterocyclic systems. The reactions involving 2-Chloropyrimidine-5-sulfonyl chloride lead to the development of new chemical structures with potential applications in various fields of chemistry and biology (Kornienko et al., 2014).
Synthesis of Pyrimidine Derivatives
- 2-Chloropyrimidine-5-sulfonyl chloride is crucial in synthesizing pyrimidine derivatives, which are subsequently tested for their antimicrobial activities. This synthesis process is an important step in the development of new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Development of Functionalized Compounds
- The compound is used in the synthesis of functionalized pyrido-, pyrimido-, and thiazo-annulated thiadiazine-1,1-dioxides. These synthesized compounds serve as a basis for designing biologically potent compounds, demonstrating the versatility of 2-Chloropyrimidine-5-sulfonyl chloride in chemical synthesis (Cherepakha et al., 2013).
Biochemical Studies
- This compound is also instrumental in biochemical studies. For example, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, a derivative of 2-Chloropyrimidine, demonstrates the compound's significance in advanced chemical research and its potential applications in various biochemical processes (Kalogirou & Koutentis, 2020).
Antioxidant Properties Research
- Research into the antioxidant properties of pyrimidine derivatives, where 2-Chloropyrimidine is a precursor, indicates its role in the development of compounds with potential health benefits. This exploration into antioxidant properties is a crucial aspect of medical and pharmaceutical research (Rani et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloropyrimidine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOAJYJIATWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655769 | |
| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrimidine-5-sulfonyl chloride | |
CAS RN |
98026-88-1 | |
| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



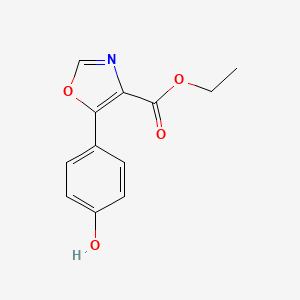
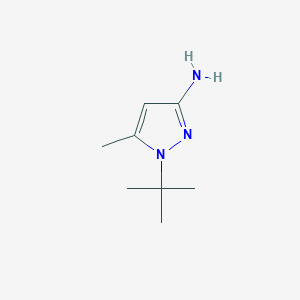
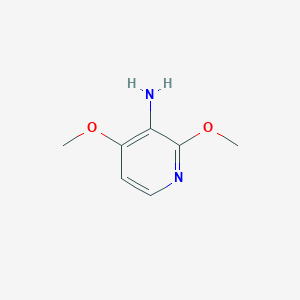
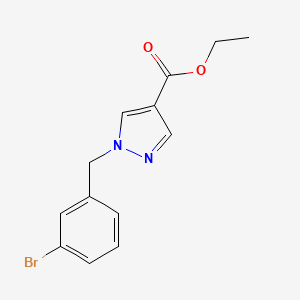
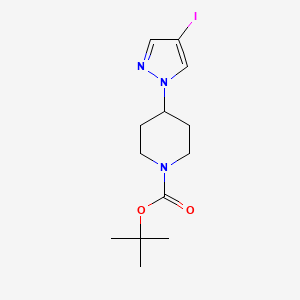
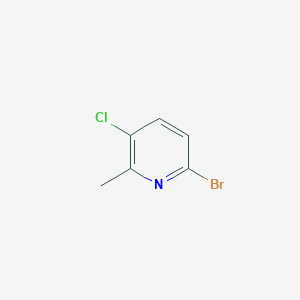
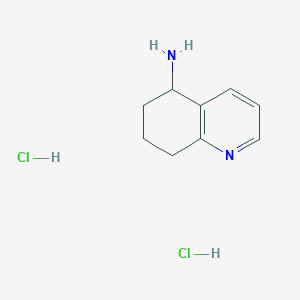
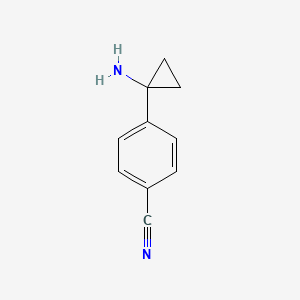
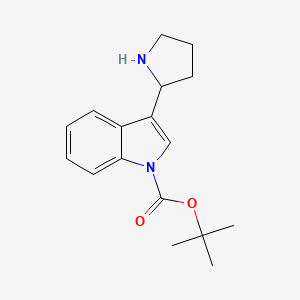
![[(5-Tert-butyl-3-furyl)methyl]amine hydrochloride](/img/structure/B1519374.png)
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)
